molecular formula C8H7N3 B114645 2-Methylpyrido[2,3-b]pyrazine CAS No. 155629-97-3

2-Methylpyrido[2,3-b]pyrazine

Cat. No. B114645
M. Wt: 145.16 g/mol
InChI Key: OPYWACMELIMCPE-UHFFFAOYSA-N
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Description

2-Methylpyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound . It is related to 6-Methylpyrido[2,3-b]pyrazine and 7-Bromo-2-Methylpyrido[2,3-b]pyrazine, which have molecular weights of 145.16 and 224.06 respectively .

Scientific Research Applications

Quaternization of Pyrido[2,3‐b]pyrazines

  • NMR Study : The structure of N‐methylpyrido[2,3‐b]pyrazinium salts was examined using 1H and 13C NMR, revealing insights into the quaternization of pyrido[2,3‐b]pyrazines (Chupakhin, Charushin, Chernyshev, & Esipov, 1985).

Kinetics in Synthesis of Pyrido[2,3-b]pyrazine Derivatives

Corrosion Inhibition

  • Inhibition of Steel Corrosion : Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption properties of pyrazine compounds, including 2-methylpyrazine, for steel corrosion inhibition (Obot & Gasem, 2014).

Photocatalytic Activity

  • Silver(I) Polymeric Complexes : The creation of a coordination polymer involving 2,3-bis(6'-methyl-2,2'-bipyridin-6-yl)pyrazine ligand and its photocatalytic activity under UV-Vis and sunlight irradiation was studied (Marcinkowski, Wałęsa-Chorab, Patroniak, Kubicki, Kądziołka, & Michalkiewicz, 2014).

Synthesis of Pyrido[3,4‐b]pyrazine Derivatives

  • Condensation with β‐Keto Sulfoxides : The synthesis of 2-arylpyrido[3,4-b]pyrazine derivatives through condensation was investigated, providing a method for creating these compounds (Kano & Yuasa, 1983).

TNF-α Inhibitors

  • Novel Derivatives as TNF-α Inhibitors : The synthesis and biological evaluation of novel pyrido[2,3-b]pyrazine derivatives as potent TNF-α inhibitors were studied, demonstrating significant inhibitory activity (Khalifa, El Mataar, & El Taemer, 2014).

Anticancer Agents

  • Chiral Isomers : The preparation and potency differences of R and S isomers of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7- carbamate were explored, showing antitumor activity in various biological tests (Temple & Rener, 1989).

Organic Optoelectronic Materials

  • Synthesis and Properties of Derivatives : The synthesis of dipyrrolopyrazine derivatives and their potential for use in optoelectronic applications was reported, including a comprehensive study of their optical, thermal properties, and molecular packing (Meti, Lee, Yang, & Gong, 2017).

Corrosion Inhibitory Action

  • Density Functional Theory Study : A theoretical study explored the corrosion inhibitory action of pyrazine derivatives on steel surfaces, using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulation (Kr, Hens, Roychowdhury, Kr, Banerjee, & Marg, 2014).

Electrochemical Properties

properties

IUPAC Name

2-methylpyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-6-5-10-8-7(11-6)3-2-4-9-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYWACMELIMCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566174
Record name 2-Methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrido[2,3-b]pyrazine

CAS RN

155629-97-3
Record name 2-Methylpyrido[2,3-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155629-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Rajeshwari - Asian Journal of Research in Chemistry, 2018 - indianjournals.com
5-bromo 2, 3-diamino pyridine and ethylpyruvate react each other to form 7-bromo-2-methylpyrido[2, 3b]pyrazin-3-ol (1) which further reacts with ethylchloroacetate and formethyl 2-((7-…
Number of citations: 2 www.indianjournals.com
Y Blache, A Gueiffier, O Chavignon… - Journal of …, 1994 - Wiley Online Library
In this paper, we report the results of heterocyclizations in the pyrido[2,3‐b]pyrazine series to give the pyrido[2,3‐e] or [3,2‐e]pyrrolo[1,2‐a]pyrazine. The Clauson‐Kaas reaction on 2,3‐…
Number of citations: 17 onlinelibrary.wiley.com
E Payo, L Cortés, J Mantecón… - The Journal of Organic …, 1966 - ACS Publications
The reaction of 3-methylfuran (I) with maleic acid (II) in deuteriumoxide showed, by nmr spectroscopy, the simultaneous formation of endo and exo adduct (III and IV)(see Scheme I). If …
Number of citations: 1 pubs.acs.org
B Wenzel, SR Fritzsche, M Toussaint, D Briel, K Kopka… - Pharmaceuticals, 2022 - mdpi.com
The cyclic nucleotide phosphodiesterase 2A is an intracellular enzyme which hydrolyzes the secondary messengers cAMP and cGMP and therefore plays an important role in signaling …
Number of citations: 6 www.mdpi.com
RD Elliott, C Temple Jr… - The Journal of Organic …, 1966 - ACS Publications
The alternate synthesis of V, which afforded a higher over-all yield and less difficulties in purification, in-volved the hydrolysis of la in refluxing triethylamine containing 1 equiv of water …
Number of citations: 17 pubs.acs.org
SA Raw, CD Wilfred, RJK Taylor - Organic & Biomolecular Chemistry, 2004 - pubs.rsc.org
α-Hydroxy ketones undergo manganese dioxide-mediated oxidation followed by in situ trapping with aromatic or aliphatic 1,2-diamines to give quinoxalines or dihydropyrazines, …
Number of citations: 236 pubs.rsc.org
宮澤智之, 高畠亨, 長谷川稔 - YAKUGAKU ZASSHI, 1997 - jstage.jst.go.jp
Novel pyrido [2, 3-b] pyrazine 1, 4-dioxide and pyrido [2, 3-b] pyrazine 1-oxide derivatives were synthesized from furazano [4, 5-b] pyridine 3-oxide and the enolic form of 1, 3-diketones …
Number of citations: 2 www.jstage.jst.go.jp

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